Cas no 1020701-66-9 (3-(4-bromo-2-nitrophenyl)prop-2-enal)

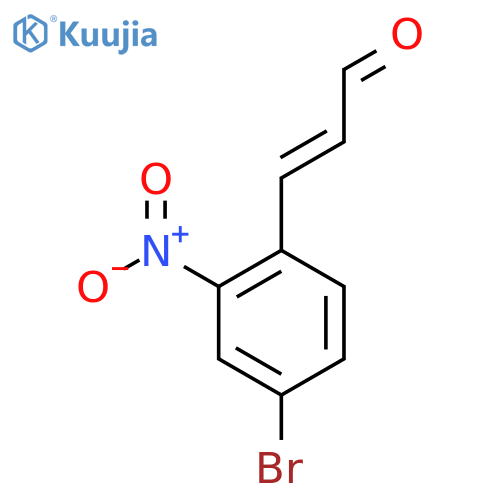

1020701-66-9 structure

商品名:3-(4-bromo-2-nitrophenyl)prop-2-enal

3-(4-bromo-2-nitrophenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-2-nitrophenyl)prop-2-enal

- 1020701-66-9

- (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal

- trans-3-(4-bromo-2-nitrophenyl)prop-2-enal

- AKOS003596820

- EN300-1914836

-

- インチ: 1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h1-6H/b2-1+

- InChIKey: FBWJLOVQMUCMDU-OWOJBTEDSA-N

- ほほえんだ: BrC1C=CC(/C=C/C=O)=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 254.95311g/mol

- どういたいしつりょう: 254.95311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(4-bromo-2-nitrophenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914836-5.0g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 5g |

$2277.0 | 2023-06-02 | ||

| Enamine | EN300-1914836-1.0g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-1914836-5g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 5g |

$1614.0 | 2023-09-17 | ||

| Enamine | EN300-1914836-0.1g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1914836-2.5g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 2.5g |

$1089.0 | 2023-09-17 | ||

| Enamine | EN300-1914836-0.5g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1914836-0.05g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1914836-0.25g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1914836-10.0g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 10g |

$3376.0 | 2023-06-02 | ||

| Enamine | EN300-1914836-1g |

3-(4-bromo-2-nitrophenyl)prop-2-enal |

1020701-66-9 | 1g |

$557.0 | 2023-09-17 |

3-(4-bromo-2-nitrophenyl)prop-2-enal 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ping Tong Food Funct., 2020,11, 628-639

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1020701-66-9 (3-(4-bromo-2-nitrophenyl)prop-2-enal) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 249916-07-2(Borreriagenin)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量